

Ponalrestat Clinical Trials: A Comparative Review of Outcomes in Diabetic Complications

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Compound of Interest

Compound Name: Ponalrestat

Cat. No.: B1679041

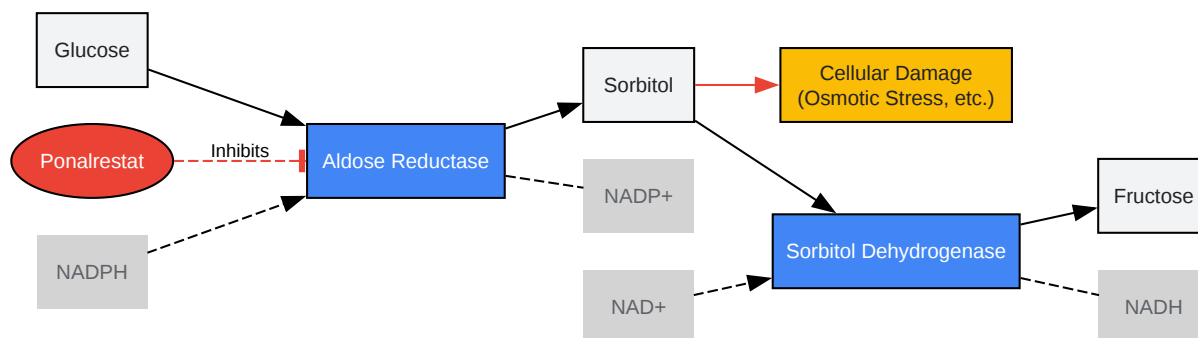
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Ponalrestat, an aldose reductase inhibitor, has been the subject of numerous clinical investigations for its potential to mitigate the chronic complications of diabetes mellitus, primarily diabetic neuropathy and retinopathy. This guide provides a comparative analysis of the clinical outcomes from key **Ponalrestat** trials, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Mechanism of Action: The Polyol Pathway

Ponalrestat functions by inhibiting aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. Sorbitol accumulation within cells, along with the subsequent depletion of NADPH and myo-inositol, is implicated in the pathogenesis of diabetic complications through osmotic stress and impaired nerve function. By blocking aldose reductase, **Ponalrestat** aims to prevent the accumulation of sorbitol and thereby ameliorate tissue damage.



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Ponalrestat inhibits aldose reductase in the polyol pathway.

Clinical Outcomes in Diabetic Neuropathy

Ponalrestat has been extensively studied for its effects on diabetic peripheral and autonomic neuropathy. The primary endpoints in these trials typically included changes in nerve conduction velocity (NCV), vibration perception thresholds (VPT), and assessments of autonomic function.

Summary of Key Trials in Diabetic Neuropathy

Trial ID/Reference	Patient Population	Dosage	Duration	Key Outcomes
Florkowski et al.	54 patients with chronic symptomatic diabetic peripheral neuropathy	300 mg or 600 mg daily	24 weeks	No significant changes in symptoms of pain, numbness, or paresthesia. No improvements in VPT or thermal thresholds. No significant change in posterior tibial NCV.
Unnamed Trial	50 patients with chronic symptomatic, distal symmetrical diabetic neuropathy	600 mg daily	52 weeks	No significant differences in motor (ulnar, median, peroneal) or sensory (ulnar, radial) NCV, VPT, or autonomic function tests compared to placebo.
UK/Scandinavian Ponalrestat Trial	259 patients with peripheral neuropathy	600 mg daily	18 months	No overall beneficial effect on VPT, NCV, or nerve action potential amplitudes. Ameliorated deterioration in autonomic nerve

function in patients with pre-existing autonomic neuropathy.

Unnamed Trial	30 diabetic patients with established peripheral and autonomic neuropathy	Not Specified	16 weeks	Significant improvement in mean VPT. No significant changes in heart rate variability, blood pressure responses to standing, or symptom scores.
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Experimental Protocols: Diabetic Neuropathy

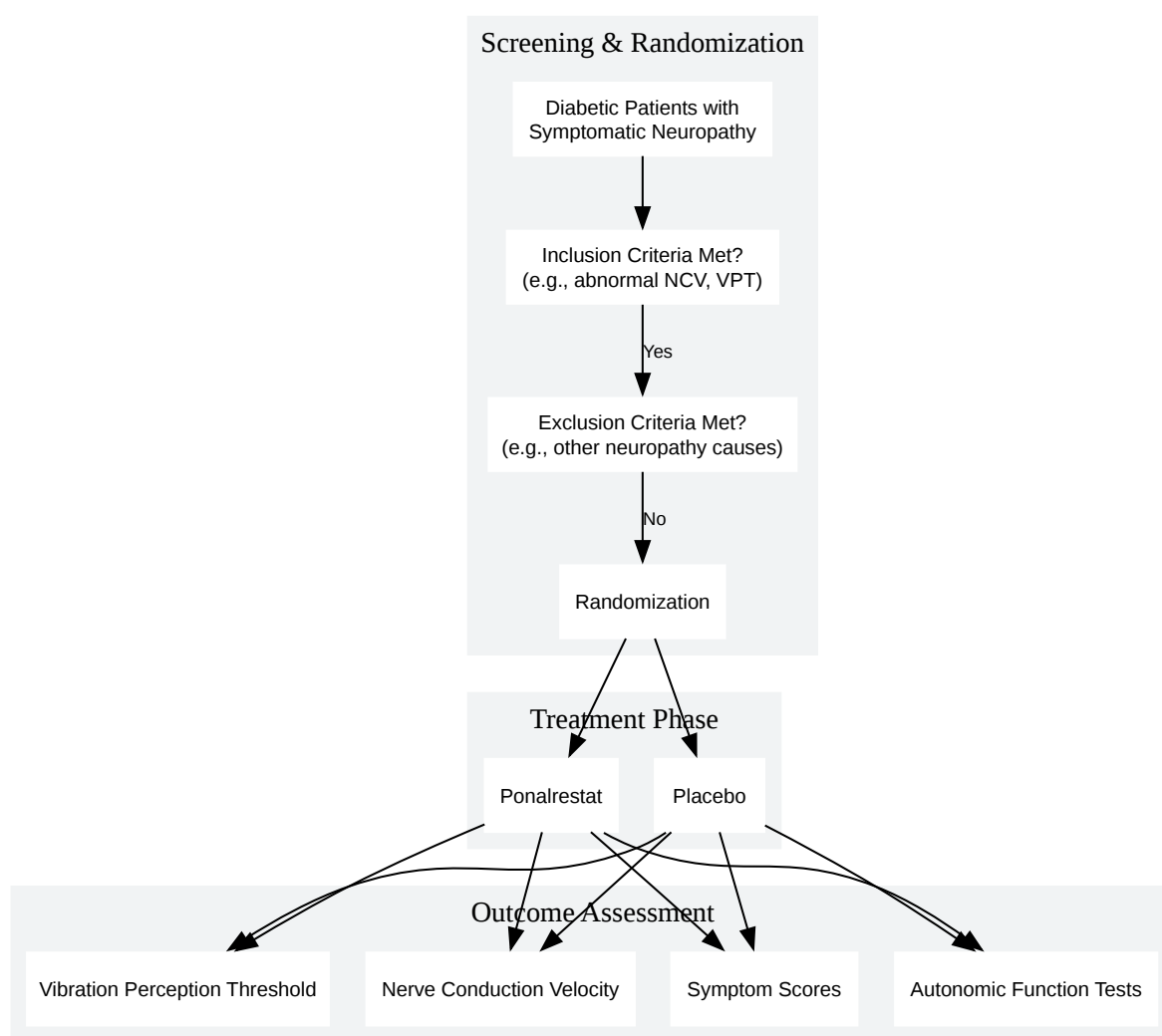
Inclusion Criteria: Patients typically had a diagnosis of type 1 or type 2 diabetes with clinical evidence of symptomatic peripheral neuropathy. Specific inclusion criteria often involved abnormal nerve conduction studies (e.g., peroneal motor nerve conduction velocity < 40 m/s) or abnormal vibration perception thresholds.

Exclusion Criteria: Common exclusions were end-stage renal disease, severe cardiovascular disease, and other causes of neuropathy.

Efficacy Assessments:

- **Nerve Conduction Velocity (NCV):** Motor and sensory NCVs were measured in various nerves, including the peroneal, tibial, median, ulnar, and sural nerves. Standardized surface electrode techniques were employed.
- **Vibration Perception Threshold (VPT):** Assessed using a biothesiometer at sites such as the great toe and medial malleolus.

- Autonomic Function Tests: Included assessments of heart rate variability during deep breathing (R-R interval variation) and blood pressure response to standing.
- Symptom Scores: Patients' subjective symptoms of pain, numbness, and paresthesia were often recorded using validated questionnaires.



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Experimental workflow for **Ponalrestat** diabetic neuropathy trials.

Clinical Outcomes in Diabetic Retinopathy

The efficacy of **Ponalrestat** in slowing the progression of diabetic retinopathy has also been investigated, with mixed results.

Summary of a Key Trial in Diabetic Retinopathy

Trial ID/Reference	Patient Population	Dosage	Duration	Key Outcomes
Arauz-Pacheco et al.	62 patients with diabetes mellitus	600 mg daily	18 months	No clinically significant effect on the progression of diabetic retinopathy as evaluated by the Early Treatment Diabetic Retinopathy Study (ETDRS) classification. No significant difference in the change of microaneurysm count category.

Experimental Protocol: Diabetic Retinopathy

Inclusion Criteria: Patients with type 1 or type 2 diabetes and varying degrees of non-proliferative diabetic retinopathy were enrolled.

Exclusion Criteria: Included patients with proliferative diabetic retinopathy or other significant ocular diseases.

Efficacy Assessment:

- **Fundus Photography:** Seven-field stereoscopic fundus photographs were taken at baseline and at specified follow-up intervals.
- **ETDRS Classification:** The severity of diabetic retinopathy was graded according to the Early Treatment Diabetic Retinopathy Study (ETDRS) classification scale, which provides a standardized method for assessing the progression of the disease based on the presence and severity of lesions such as microaneurysms, hemorrhages, and intraretinal microvascular abnormalities.

Safety and Tolerability

Across the reviewed clinical trials, **Ponalrestat** was generally reported to be well-tolerated. No clinically important side effects were frequently attributed to the treatment, and it was noted to have no significant effect on glycemic control.[1][2]

Conclusion

The clinical trial data for **Ponalrestat** presents a complex picture. In diabetic neuropathy, while some studies showed a modest improvement in specific parameters like vibration perception threshold, several larger and longer-term trials did not demonstrate a significant overall benefit in slowing the progression of nerve damage or improving symptoms compared to placebo. Similarly, in the context of diabetic retinopathy, the available evidence did not support a clinically significant effect of **Ponalrestat** in halting disease progression.

The lack of robust efficacy in these trials may be attributable to several factors, including the advanced stage of the disease in the enrolled patient populations and the inherent challenges in measuring the progression of diabetic complications. Despite its sound theoretical mechanism of action, the clinical translation of **Ponalrestat**'s benefits has been limited. These findings underscore the complexities of treating diabetic microvascular complications and highlight the need for continued research into novel therapeutic strategies.

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References

- 1. A 12-month randomized controlled study of the aldose reductase inhibitor ponalrestat in patients with chronic symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the aldose reductase inhibitor, ponalrestat, on diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
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